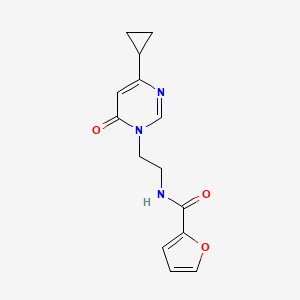

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidinone core substituted with a cyclopropyl group at the 4-position and linked via an ethyl chain to a furan-2-carboxamide moiety. The cyclopropyl substituent may enhance metabolic stability by reducing oxidative degradation, a strategy often employed in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13-8-11(10-3-4-10)16-9-17(13)6-5-15-14(19)12-2-1-7-20-12/h1-2,7-10H,3-6H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFCTSQCLZTTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Cyclopropyl Substitution: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Structural Features:

Analysis :

- Cyclopropyl vs. Chromenyl/Thiazolidinone: The target compound’s cyclopropyl group introduces steric bulk and lipophilicity, contrasting with the planar chromene system in , which facilitates π-π stacking (Cg2–Cg2 = 3.8378 Å).

- Linker Flexibility: The ethyl linker in the target compound may confer conformational flexibility compared to rigid styryl () or chromene-thiazolidinone () scaffolds.

- Hydrogen Bonding: While the target compound lacks the thiazolidinone’s strong hydrogen-bonding network (as in ), its furan carboxamide can engage in moderate N–H⋯O interactions, akin to the patent compound’s furan moiety .

Analysis :

- The target compound’s synthesis likely involves amidation or nucleophilic substitution to attach the furan carboxamide to the pyrimidinone core. This contrasts with the palladium-mediated coupling in , which achieves moderate yields (33%) under reflux conditions.

- The patent compound employs complex multi-step functionalization (e.g., cyano and piperidine additions), suggesting that the target compound’s synthesis may prioritize simplicity due to its cyclopropyl group’s stability.

Pharmacological and Physicochemical Comparisons

Hypothesized Bioactivity:

Analysis :

- The target compound’s pyrimidinone core is structurally analogous to kinase inhibitors (e.g., imatinib derivatives), while its furan carboxamide may support antimicrobial activity via membrane disruption .

- Compared to the chromene-thiazolidinone compound , the target compound’s reduced hydrogen-bonding capacity may lower crystallinity but improve bioavailability.

- The patent compound’s quinoline and cyano groups suggest targeting DNA topoisomerases or tyrosine kinases, whereas the cyclopropyl group in the target compound may mitigate toxicity risks associated with planar aromatic systems.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a cyclopropyl group and a pyrimidine moiety, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.32 g/mol. Its structural features facilitate interactions with enzymes and receptors, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 270.32 g/mol |

| Purity | Typically >95% |

| Structural Features | Cyclopropyl group, pyrimidine |

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Initial studies suggest that it can modulate activities related to cell metabolism and signaling pathways, although the precise mechanisms are still under investigation.

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes, particularly those involved in inflammatory processes. For instance, its structural analogs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways. Preliminary results indicate that similar compounds exhibit significant COX-2 inhibitory activity, which may extend to this compound .

Anti-inflammatory Effects

In vivo studies have demonstrated potential anti-inflammatory effects. For example, compounds with similar structures have been tested in carrageenan-induced rat paw edema assays, showing a reduction in inflammation comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory activity suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives related to this compound. These derivatives were assessed for their inhibitory effects on COX enzymes and demonstrated varying degrees of potency. The findings highlight the importance of structural modifications in enhancing biological activity:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| 6-Ethoxy derivative | 0.10 | 2880 |

| 4-Methanesulfonyl derivative | 0.0032 | >120,000 |

These results underscore the potential of this compound class for further development as selective anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.